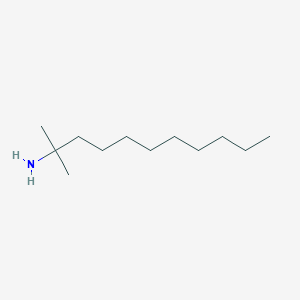
2-methylundecan-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-methylundecan-2-amine is an organic compound belonging to the class of amines It is characterized by a long carbon chain with an amine group attached to the second carbon atom, along with a methyl group
Synthetic Routes and Reaction Conditions:
Nucleophilic Substitution: One common method for synthesizing this compound involves the nucleophilic substitution of a halogenated precursor with ammonia or an amine. For instance, 2-bromo-2-methylundecane can be reacted with ammonia to yield the desired amine.
Reductive Amination: Another method involves the reductive amination of 2-methylundecanal.
Industrial Production Methods: Industrial production of this compound typically involves large-scale reductive amination processes due to their efficiency and high yield. The use of continuous flow reactors and optimized reaction conditions ensures consistent production quality and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding oxides or nitriles. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents like lithium aluminum hydride.
Substitution: It can participate in substitution reactions where the amine group is replaced by other functional groups. For example, reacting with acyl chlorides can form amides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Acyl chlorides, alkyl halides.
Major Products Formed:
Oxidation: Nitriles, oxides.
Reduction: Secondary and tertiary amines.
Substitution: Amides, alkylated amines.
科学研究应用
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Industry: It is utilized in the production of surfactants, lubricants, and other industrial chemicals due to its unique chemical properties.
作用机制
The mechanism of action of 2-methylundecan-2-amine involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, modulating their activity. For instance, it can act as an inhibitor or activator of certain enzymes, influencing metabolic pathways and cellular processes .
相似化合物的比较
2-Methylundecanal: A related compound with an aldehyde group instead of an amine group.
2-Methylundecane: A hydrocarbon with a similar carbon chain but lacking the amine functionality.
Comparison:
2-Methylundecanal: While both compounds share a similar carbon backbone, 2-Methylundecanal is more reactive due to the presence of the aldehyde group, making it suitable for different types of chemical reactions.
2-Methylundecane: This compound is less reactive compared to 2-methylundecan-2-amine, as it lacks functional groups that can participate in typical organic reactions.
属性
CAS 编号 |
110-10-1 |
|---|---|
分子式 |
C12H27N |
分子量 |
185.35 g/mol |
IUPAC 名称 |
2-methylundecan-2-amine |
InChI |
InChI=1S/C12H27N/c1-4-5-6-7-8-9-10-11-12(2,3)13/h4-11,13H2,1-3H3 |
InChI 键 |
WXBXQUFGRJEKPL-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC(C)(C)N |
规范 SMILES |
CCCCCCCCCC(C)(C)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



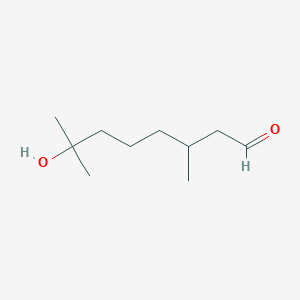

![(S)-2-Methyl-6-nitro-2-((4-(4-(4-(trifluoromethoxy)phenoxy)piperidin-1-yl)phenoxy)methyl)-2,3-dihydroimidazo[2,1-b]oxazole](/img/structure/B85595.png)
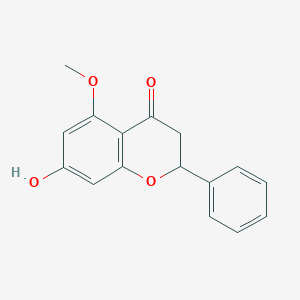


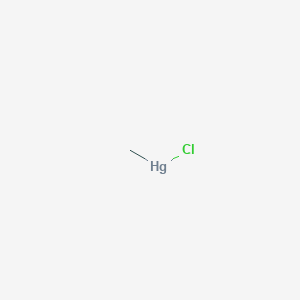
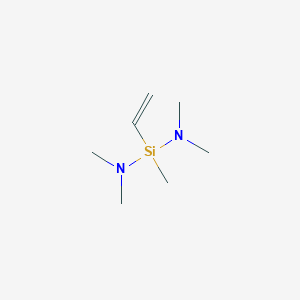

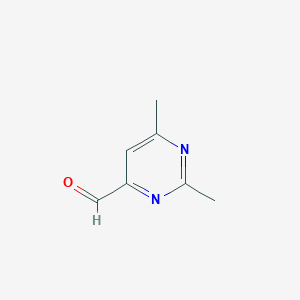
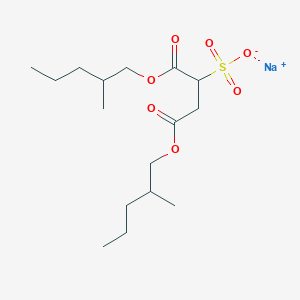
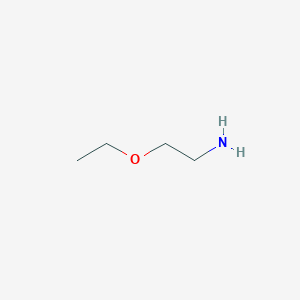
![5-Aminobenzo[d]oxazol-2(3H)-one](/img/structure/B85611.png)
